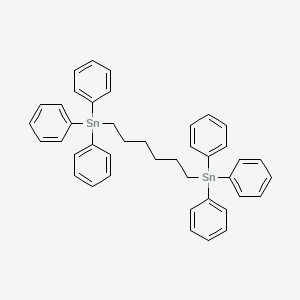
(Hexane-1,6-diyl)bis(triphenylstannane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups attached to a hexane-1,6-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Applications De Recherche Scientifique
(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diyl dihalides: These compounds share the hexane-1,6-diyl backbone but lack the triphenylstannane groups.
Triphenylstannane: This compound contains the triphenylstannane group but lacks the hexane-1,6-diyl backbone.
Other organotin compounds: Various organotin compounds with different organic groups attached to the tin atom.
Uniqueness
(Hexane-1,6-diyl)bis(triphenylstannane) is unique due to the combination of the hexane-1,6-diyl backbone and the triphenylstannane groups. This structure imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
5274-41-9 |
|---|---|
Formule moléculaire |
C42H42Sn2 |
Poids moléculaire |
784.2 g/mol |
Nom IUPAC |
triphenyl(6-triphenylstannylhexyl)stannane |
InChI |
InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;; |
Clé InChI |
IXMNLKCHLPZGDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


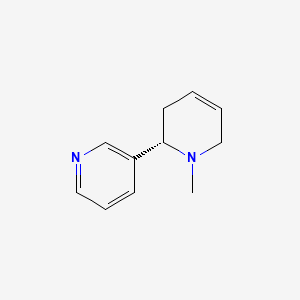
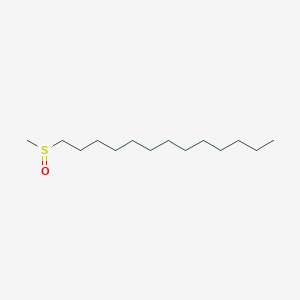
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)


![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

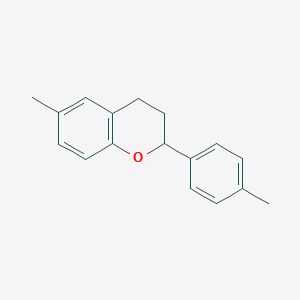
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
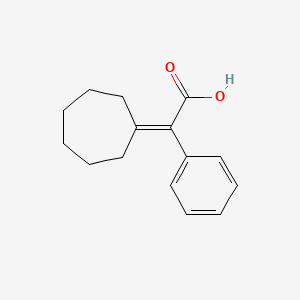
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
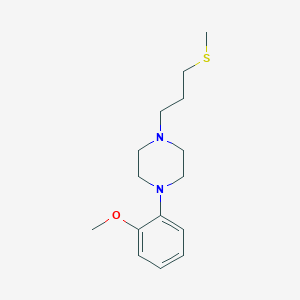
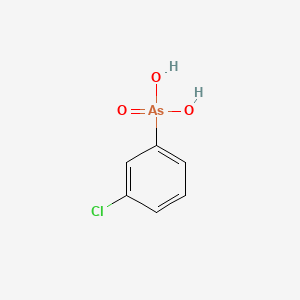
![Bis[3-(oxolan-2-yl)propyl] hexanedioate](/img/structure/B14730502.png)
